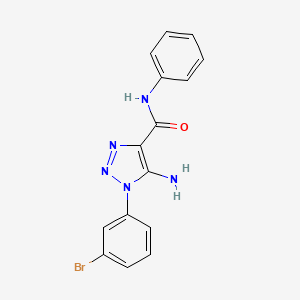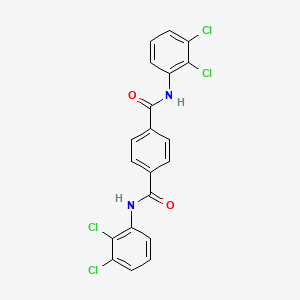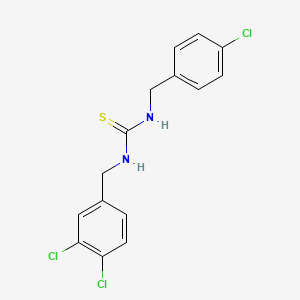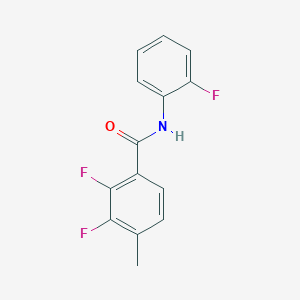![molecular formula C21H21ClN4O2 B4792655 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4792655.png)
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide, commonly known as Moroxydine, is a synthetic antiviral drug that was first synthesized in the 1960s. It belongs to the class of quinolinecarboxamides and has been used in the treatment of various viral infections, including influenza A and B viruses, adenoviruses, and herpes simplex viruses.
Wirkmechanismus
The exact mechanism of action of Moroxydine is not fully understood, but it is believed to work by inhibiting the early stages of viral replication. It has been shown to interfere with the attachment and penetration of the virus into host cells and to inhibit the uncoating of viral nucleic acid.
Biochemical and Physiological Effects
Moroxydine has been shown to have minimal toxicity and is well-tolerated in humans. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 2 hours of administration. Moroxydine is primarily excreted unchanged in the urine, with a half-life of approximately 12 hours.
Vorteile Und Einschränkungen Für Laborexperimente
Moroxydine has several advantages for use in laboratory experiments, including its broad-spectrum antiviral activity and low toxicity. However, its use is limited by its relatively low potency compared to other antiviral drugs, and its effectiveness may be reduced by the emergence of drug-resistant viral strains.
Zukünftige Richtungen
Future research on Moroxydine could focus on its potential use in combination with other antiviral drugs to increase its efficacy and reduce the risk of drug resistance. Additionally, studies could investigate the use of Moroxydine in the treatment of emerging viral infections, such as COVID-19. Finally, further research could explore the potential use of Moroxydine in the prevention of viral infections, such as in the development of vaccines or prophylactic treatments.
Wissenschaftliche Forschungsanwendungen
Moroxydine has been extensively studied for its antiviral properties and has been used in various scientific research studies. One study investigated the efficacy of Moroxydine in treating patients with influenza A virus infections and found that it significantly reduced the duration of fever and other symptoms compared to a placebo group. Another study looked at the ability of Moroxydine to inhibit the replication of adenoviruses and found that it was effective in reducing viral load and preventing the spread of infection.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-3-4-19-17(12-16)18(13-20(25-19)15-2-1-5-23-14-15)21(27)24-6-7-26-8-10-28-11-9-26/h1-5,12-14H,6-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHANJHIGANHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-isopropyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4792594.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4792612.png)

![methyl 2-[(3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyanoacryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4792627.png)

![ethyl 5-[(diethylamino)carbonyl]-2-[(ethoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4792633.png)
![2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4792634.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4792641.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4792649.png)
![N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4792657.png)

![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B4792678.png)